N-(3,5-dichlorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide

Description

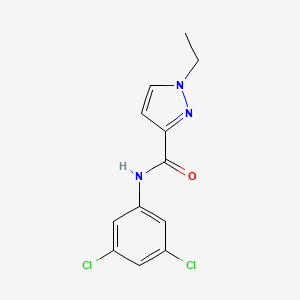

N-(3,5-Dichlorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide is a pyrazole-based carboxamide derivative characterized by a 1-ethyl-1H-pyrazole core substituted at the 3-position with a carboxamide group linked to a 3,5-dichlorophenyl moiety. The dichlorophenyl group introduces strong electron-withdrawing effects, which may enhance binding affinity in biological systems and influence physicochemical properties such as lipophilicity and solubility.

Properties

IUPAC Name |

N-(3,5-dichlorophenyl)-1-ethylpyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11Cl2N3O/c1-2-17-4-3-11(16-17)12(18)15-10-6-8(13)5-9(14)7-10/h3-7H,2H2,1H3,(H,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKHUXZDZMDTUNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CC(=N1)C(=O)NC2=CC(=CC(=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dichlorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide typically involves the reaction of 3,5-dichlorobenzoyl chloride with an appropriate pyrazole derivative under controlled conditions. One common method includes the use of N,N’-dimethylformamide as a solvent and a base such as triethylamine to facilitate the reaction . The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process may be optimized for higher yields and purity by employing advanced techniques such as continuous flow reactors and automated control systems to monitor reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dichlorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The dichlorophenyl group can undergo substitution reactions with various nucleophiles to form new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazole carboxamides.

Scientific Research Applications

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.

Medicine: Research has indicated its potential use as an antimicrobial or anticancer agent.

Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,5-dichlorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to the disruption of cellular processes .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Substituent Effects on Bioactivity and Physicochemistry

- Electron-Withdrawing Groups: The 3,5-dichlorophenyl group in the target compound contrasts with electron-donating groups (e.g., tert-butyl in 6b). Chlorine atoms increase lipophilicity and may improve membrane permeability but reduce aqueous solubility compared to fluorophenyl (3d) or cyano (3a–3p) derivatives .

- Synthetic Yields : Derivatives with fluorophenyl (3d, 71% yield) or tolyl (3c, 62% yield) groups exhibit moderate-to-high yields, suggesting that substituent polarity and steric demands influence reaction efficiency. The target compound’s synthesis would likely require optimization for dichlorophenyl incorporation .

Crystallographic and Solid-State Properties

highlights that meta-substitution with electron-withdrawing groups (e.g., Cl, NO2) significantly affects crystal packing. The 3,5-dichlorophenyl group in the target compound may adopt a planar conformation due to intramolecular hydrogen bonding between the carboxamide NH and chlorine atoms, contrasting with less polar analogs like 3,5-dimethylphenyl derivatives. Such differences could influence dissolution rates and stability in solid formulations .

Biological Activity

N-(3,5-dichlorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C12H12Cl2N4O

- Molecular Weight : 299.15 g/mol

The presence of the 3,5-dichlorophenyl group is significant as it influences the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research indicates that it disrupts mycobacterial energetics by inhibiting efflux pumps, which are crucial for the survival of mycobacteria under antibiotic pressure .

Antimicrobial Activity

This compound has demonstrated notable antimicrobial properties:

- Gram-positive Bacteria : Exhibited significant antibacterial activity against Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MIC) ranging from 16 to 32 µg/mL .

- Synergistic Effects : The compound has shown synergistic activity when combined with colistin against resistant strains of bacteria, enhancing its effectiveness .

Anticancer Activity

Recent studies have explored the anticancer potential of pyrazole derivatives, including this compound. It was found to affect cell viability in various cancer cell lines:

- A549 Cells : The compound reduced viability significantly in A549 human lung cancer cells, indicating potential as an anticancer agent .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. For instance:

| Modification | Effect on Activity |

|---|---|

| Addition of halogens | Increased antibacterial potency |

| Variation in carboxamide substituents | Altered cytotoxicity profiles |

Research indicates that compounds with a 3-carboxamide substituent show enhanced activity against Gram-positive bacteria compared to their 4-carboxamide counterparts .

Case Studies and Research Findings

Several studies have documented the biological effects of this compound:

- Antibacterial Efficacy :

- Cytotoxicity Assessment :

Q & A

Q. Basic Research Focus

- XRD : Determines crystal structure and confirms monoclinic systems common in pyrazole derivatives .

- FTIR : Identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹, pyrazole ring vibrations at ~1500 cm⁻¹) .

- NMR : ¹H NMR (δ 1.4–1.6 ppm for ethyl CH₃; δ 7.2–7.8 ppm for dichlorophenyl protons) and ¹³C NMR (δ 160–165 ppm for amide carbonyl) .

How does this compound interact with biological targets such as enzymes or receptors?

Q. Advanced Research Focus

- Enzyme inhibition : Analogous dichlorophenyl pyrazoles inhibit kinases (e.g., MAPK) by binding to ATP pockets via hydrophobic interactions with chlorine atoms and hydrogen bonding with the carboxamide .

- Receptor modulation : Structural analogs (e.g., N-(3,5-dichlorophenyl)-1-naphthamide) show affinity for melanocortin receptors (MC5R), suggesting potential for metabolic disorder therapeutics .

- Contradictions : While some studies report herbicidal activity (CAS 63637-89-8) , others highlight therapeutic potential, necessitating context-specific evaluation of assay models .

What strategies resolve contradictions in reported biological activities (e.g., herbicidal vs. therapeutic effects)?

Q. Advanced Research Focus

- Assay conditions : Herbicidal activity (e.g., inhibition of plant-specific enzymes) may not translate to mammalian systems due to divergent target structures .

- Concentration effects : Therapeutic studies often use lower concentrations (µM range) versus herbicidal applications (mM range) .

- Metabolite analysis : Metabolites like 3-(3,5-dichlorophenyl)-N-isopropyl-2,4-dioxoimidazolidine-1-carboxamide may exhibit off-target effects in plants vs. mammals .

What are the stability and degradation profiles of this compound under varying conditions?

Q. Basic Research Focus

- Thermal stability : Decomposes above 200°C, with TGA showing mass loss correlating with ethyl group cleavage .

- Photodegradation : UV exposure (254 nm) induces dechlorination, forming mono-chloro byproducts; use amber glassware for storage .

- Hydrolytic stability : Stable at pH 5–9 but undergoes amide hydrolysis under strongly acidic (pH <3) or basic (pH >11) conditions .

How can computational methods (e.g., molecular docking) predict the compound’s mechanism of action?

Q. Advanced Research Focus

- Docking protocols : AutoDock Vina or Schrödinger Suite simulate binding to targets like MC5R or kinases. Key interactions include:

- Chlorophenyl-Cl with hydrophobic pockets.

- Pyrazole N2 with catalytic lysine residues .

- MD simulations : Reveal stability of ligand-target complexes over 100 ns trajectories, validating in vitro IC₅₀ data .

What are the challenges in scaling up synthesis from lab to pilot plant?

Q. Advanced Research Focus

- Continuous flow chemistry : Reduces reaction time (from 12h to 2h) and improves yield consistency (±2% vs. ±10% in batch) .

- Purification hurdles : Column chromatography is impractical at scale; switch to recrystallization (e.g., ethanol/water mixtures) .

- Waste management : Chlorinated byproducts require specialized disposal protocols to meet EPA guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.